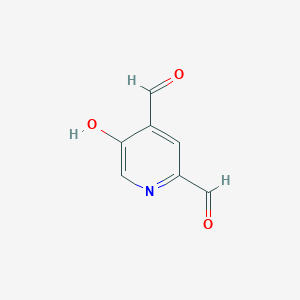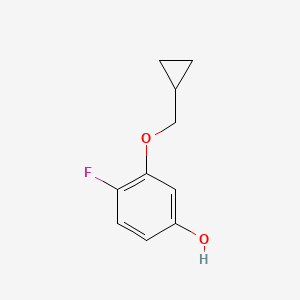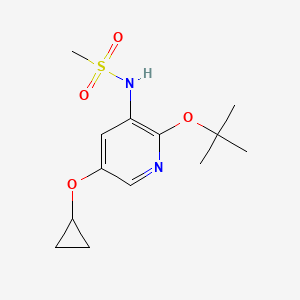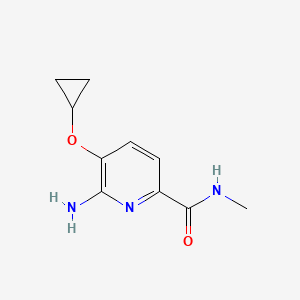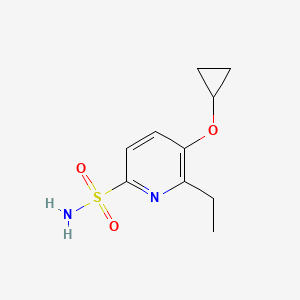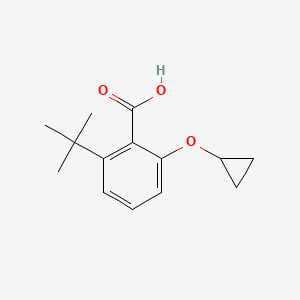
2-Tert-butyl-6-cyclopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-6-cyclopropoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with a tert-butyl group at the second position and a cyclopropoxy group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-cyclopropoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with a benzoic acid derivative.
Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-6-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Tert-butylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxybenzoic acid: Lacks the tert-butyl group, affecting its reactivity and solubility.
2,6-Di-tert-butylbenzoic acid: Contains two tert-butyl groups, increasing steric hindrance and potentially altering its chemical properties.
Uniqueness: 2-Tert-butyl-6-cyclopropoxybenzoic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-tert-butyl-6-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)10-5-4-6-11(12(10)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
PXPSGADMVMGWNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


